molecular formula C11H15NS B1487737 2-Methyl-3-phenylthiomorpholine CAS No. 1315365-43-5

2-Methyl-3-phenylthiomorpholine

Cat. No. B1487737
M. Wt: 193.31 g/mol
InChI Key: YLKRSWDSQCVVGY-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylthiomorpholine is a chemical compound with the CAS Number: 1315365-43-5 . It has a molecular weight of 193.31 . It is typically in an oil form .


Molecular Structure Analysis

The IUPAC name for 2-Methyl-3-phenylthiomorpholine is 2-methyl-3-phenylthiomorpholine . The InChI Code is 1S/C11H15NS/c1-9-11(12-7-8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 . The InChI key is YLKRSWDSQCVVGY-UHFFFAOYSA-N .

Scientific Research Applications

Monoamine Oxidase Inhibitors

2-Arylthiomorpholine derivatives, which include compounds like 2-Methyl-3-phenylthiomorpholine, have been studied for their potential as monoamine oxidase B (MAO-B) inhibitors. Research has found that making the phenylethylamine scaffold rigid, as seen in these compounds, increases MAO-B inhibitory activity. This could have implications in treating diseases like Parkinson's disease and depression where MAO-B inhibitors are relevant (Lühr et al., 2010).

Histochemical Techniques

2-Methyl-3-phenylthiomorpholine and related compounds have been utilized in histochemical techniques for demonstrating tissue oxidase activity. These compounds, belonging to a class of methylene compounds, are useful new reagents for studying tissue oxidase (Burstone, 1959).

Redox Condensation Reactions

These compounds have also been used in redox condensation reactions involving o-halonitrobenzenes, acetophenones, and elemental sulfur. Such reactions are notable for their efficiency and potential in creating pharmacologically relevant derivatives (Nguyen et al., 2015).

Safety And Hazards

The safety information for 2-Methyl-3-phenylthiomorpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-3-phenylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-9-11(12-7-8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKRSWDSQCVVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenylthiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-phenylthiomorpholine
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2-Methyl-3-phenylthiomorpholine
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Reactant of Route 6
2-Methyl-3-phenylthiomorpholine

Citations

For This Compound
1
Citations
E Capel, A Vidal-Albalat, S Rodríguez… - Synthesis, 2016 - thieme-connect.com
Nitroepoxides are easily transformed into 2,3-disubstituted morpholines and 2,3-disubstituted benzoxazines in a two-step sequence by treatment with N-methylethanolamine and N-…
Number of citations: 10 www.thieme-connect.com

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